molecular formula C14H18O3S B12923387 4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol CAS No. 86021-78-5

4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol

Katalognummer: B12923387
CAS-Nummer: 86021-78-5
Molekulargewicht: 266.36 g/mol
InChI-Schlüssel: MHSUZHGAMHPDIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a complex organic compound characterized by its unique structure, which includes a phenylthio group attached to a hexahydro-2H-cyclopenta[b]furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cycloaddition of cyclopentadiene with dichloroacetyl chloride, followed by Baeyer-Villiger oxidation to form the intermediate compound. This intermediate is then subjected to a series of reactions, including resolution with optically active phenethylamine and Prins reaction with polyformaldehyde, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as zinc dust, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one:

    Methacrylic acid, 5-oxo-4-oxatricyclo(4.2.1.O3,7)nonan-2-yl oxicarbonylmethyl 2-oxo-2-((2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl)oxy)ethyl methacrylate: Another structurally related compound used in polymer chemistry.

Uniqueness

The presence of the phenylthio group in 4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol distinguishes it from similar compounds, providing unique chemical properties and potential applications. This group can participate in specific reactions and interactions that are not possible with other related compounds.

Eigenschaften

CAS-Nummer

86021-78-5

Molekularformel

C14H18O3S

Molekulargewicht

266.36 g/mol

IUPAC-Name

4-(phenylsulfanylmethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol

InChI

InChI=1S/C14H18O3S/c15-12-7-13-10(6-14(16)17-13)11(12)8-18-9-4-2-1-3-5-9/h1-5,10-16H,6-8H2

InChI-Schlüssel

MHSUZHGAMHPDIK-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(CC(C2CSC3=CC=CC=C3)O)OC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.